Cas no 10040-45-6 (Sodium picosulfate)

Sodium picosulfate Chemical and Physical Properties
Names and Identifiers
-
- Sodium picosulfate
- 4,4'-(2-Pyridinylmethylene)bis(phenol)bis(sulfuric acid sodium) salt
- DA 1773
- DA-1773
- LA 391
- C13072
- Sodium Picosulfate (50 mg)
- Bisacodyl IMpurity D
- SodiuM Picosulphate USP
- Picosulfate Sodium
- Sodium Picosulfate Hydrate
- Sodium Picosulphate
- disodium,[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate
- PICOSULFATE SODIUM BP
- USP
- 4,4'-(pyridin-2-ylmethylene)bisphenyl bis (sodiumsulphate)
- Evacuol
- Picolax
- Laxoberal
- PICOSULPHATE SODIUM
- 匹可硫酸钠
- Laxoberon
- Picosulfol
- Guttalax
- Rapilax
- Neopax
- Laxidogol
- Evanol
- Pico-Salax
- C18H13NNa2O8S2
- Natrii picosulfas [INN-Latin]
- Picosulfato sodico [INN-Spanish]
- Sodium Picosulfate [INN:BAN:JAN]
- Picosulfate de sodium [INN-French]
- Anhydrous Sodium Picosulfate
- 2-Picolylidenebis(p-phenyl sodium sulfate)
- Disodium 4,4'-disulfoxydiphenyl-(2-pyridyl)methane
- VW106606Y8
- 1ST11192Na
- EINECS 233-120-9
- Tox21_113026
- FT-0673898
- Sodium picosulfate 100 microg/mL in Acetonitrile
- Picosulfate for system suitability
- Sodium picosulphate monohydrate
- Natrii picosulfas
- SW219183-1
- DTXSID7048663
- MFCD00867640
- CHEMBL1697768
- CAS-10040-45-6
- Picosulfato sodico
- 4,4'-(2-PYRIDYLMETHYLENE)DIPHENOL BIS(HYDROGEN SULPHATE) DISODIUM SALT
- 4,4'-(2-Pyridylmethylene)diphenolbis(hydrogen sulfate) (ester) disodium salt
- Natriumpicosulfat
- PICOSULFATE SODIUM [MI]
- CHEBI:32147
- 4,4'-(2-Picolylidene)bis(phenylsulfuric acid) disodium salt
- 4,4'-(2-Pyridinylmethylene)bisphenol 1,1'-Bis(hydrogen sulfate) Sodium Salt
- SCHEMBL346436
- Disodium 4,4'-(2-pyridylmethylene)-di(phenyl sulphate);Disodium 4,4'-(2-pyridylmethylene)-di(phenyl sulphate);Sodium picosulfate
- LA-391
- BCP11522
- C71029
- Phenol, 4,4'-(2-pyridylmethylene)bis-, bis(hydrogen sulfate), disodium salt
- Q410265
- 4-methyl-2-pentenoicacid
- 4,4'-(2-Pyridinylmethylene)bisphenol bis(hydrogen sulfate) (ester) disodium salt
- disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate
- Sodium picosulfate anhydrous
- S0936
- Sodium 4,4'-(pyridin-2-ylmethylene)bis(4,1-phenylene) disulfate
- sodium (pyridin-2-ylmethylene)bis(4,1-phenylene) bis(sulfate)
- HMS3652K17
- Picoprep
- Sodium picosulphate anhydrous
- SODIUM PICOSULFATE [INN]
- Picosulfate sodium anhydrous
- Guttalax-Fher
- Guttalax;Laxoberon
- AKOS030632777
- Picosulfate sodium hydrate
- s4020
- Picosulfate de sodium
- DTXCID0028589
- AC-31735
- NS00078064
- Picosulfate sodium salt
- UNII-VW106606Y8
- GOZDTZWAMGHLDY-UHFFFAOYSA-L
- AS-15785
- 10040-45-6
- 4,4'-(2-Pyridylmethylene)diphenol bis(hydrogen sulfate) disodium salt
- CCG-269559
- NCGC00182711-01
- SODIUM PICOSULFATE (EP MONOGRAPH)
- SODIUM PICOSULFATE [USP MONOGRAPH]
- SODIUM PICOSULFATE HYDRATE [JAN]
- Picosulfate de sodium (INN-French)
- phenol, 4,4'-(2-pyridinylmethylene)bis-, 1,1'-bis(hydrogen sulfate), sodium salt (1:2)
- 4,4'-(2-PYRIDYLMETHYLENE)DIPHENOL BIS(HYDROGEN SULFATE) DISODIUM SALT MONOHYDRATE
- SODIUM PICOSULFATE (USP-RS)
- SODIUM PICOSULFATE COMPONENT OF CLENPIQ
- SODIUM PICOSULFATE [USP-RS]
- SODIUM PICOSULFATE (MART.)
- SODIUM PICOSULFATE MONOHYDRATE [WHO-DD]
- Picosulfato sodico (INN-Spanish)
- SODIUM PICOSULFATE [ORANGE BOOK]
- SODIUM PICOSULFATE [MART.]
- CLENPIQ COMPONENT SODIUM PICOSULFATE
- SY288435
- SODIUM PICOSULFATE [WHO-DD]
- SODIUM PICOSULFATE (USP MONOGRAPH)
- DTXCID9079191
- 4,4'-(2-picolylidene)bisphenylsulfuric acid
- Pico-Salax regimen
- DA-57980
- Natrii picosulfas (INN-Latin)
- 4,4'-(picoliliden)-bis-phenylsulphate
- Otc concepts
- SODIUM PICOSULFATE (EP IMPURITY)
- DTXSID70156700
- PREPOPIK COMPONENT SODIUM PICOSULFATE
- 10040-45-6, anhydride
- Sodium picosulfate hydrate (JP17)
- 10040-45-6 (anhydrous), 1307301-38-7 (monohydrate)
- SODIUM PICOSULFATE [VANDF]
- SODIUM PICOSULFATE [EP IMPURITY]
- Dulcolax pico
- Picoprep (TN)
- SBI-0654160.0001
- SODIUM PICOSULFATE [EP MONOGRAPH]
- SODIUM PICOSULFATE COMPONENT OF PREPOPIK
- Citrafleet
- A06AB08
- Disodium 4,4'-(pyridin-2-ylmethylene)bis(phenyl sulfate) monohydrate
- picosulfato de sodio
-
- MDL: MFCD00867640
- Inchi: 1S/C18H15NO8S2.2Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2
- InChI Key: GOZDTZWAMGHLDY-UHFFFAOYSA-L
- SMILES: S(=O)(=O)([O-])OC1C([H])=C([H])C(=C([H])C=1[H])C([H])(C1=C([H])C([H])=C([H])C([H])=N1)C1C([H])=C([H])C(=C([H])C=1[H])OS(=O)(=O)[O-].[Na+].[Na+]
Computed Properties
- Exact Mass: 480.987797g/mol
- Surface Charge: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Rotatable Bond Count: 5
- Monoisotopic Mass: 480.987797g/mol
- Monoisotopic Mass: 480.987797g/mol
- Topological Polar Surface Area: 163Ų
- Heavy Atom Count: 31
- Complexity: 633
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 3
Experimental Properties
- Melting Point: 272-275°C
- PSA: 162.51000
- LogP: 4.10140
Sodium picosulfate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Sodium picosulfate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Sodium picosulfate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC8920-250 mg |
Sodium picosulfate |
10040-45-6 | >98% | 250mg |
$700.0 | 2022-02-28 | |
Chemenu | CM174564-100mg |
sodium (pyridin-2-ylmethylene)bis(4,1-phenylene) bis(sulfate) |
10040-45-6 | 98% | 100mg |
$122 | 2022-06-14 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17146-50mg |
Sodium Picosulfate |
10040-45-6 | 98% | 50mg |
¥617.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-470825A-50mg |
Picosulfate Sodium, |
10040-45-6 | 50mg |
¥3234.00 | 2023-09-05 | ||
TRC | P437550-10mg |
Picosulfate Sodium |
10040-45-6 | 10mg |
$ 81.00 | 2023-09-06 | ||
eNovation Chemicals LLC | D480388-10mg |
Phenol, 4,4'-(2-pyridinylmethylene)bis-, 1,1'-bis(hydrogen sulfate), sodium salt (1:2) |
10040-45-6 | 98% | 10mg |
$300 | 2024-05-24 | |
Chemenu | CM174564-100mg |
sodium (pyridin-2-ylmethylene)bis(4,1-phenylene) bis(sulfate) |
10040-45-6 | 98% | 100mg |
$122 | 2021-08-05 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM7234-5g |
Sodium picosulfate |
10040-45-6 | ≥98% | 5g |
¥1150元 | 2023-09-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001104 |
Picosulfate for system suitability |
10040-45-6 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
S e l l e c k ZHONG GUO | S4020-50mg |
Sodium Picosulfate |
10040-45-6 | 99.69% | 50mg |
¥793.55 | 2023-09-15 |
Sodium picosulfate Suppliers
Sodium picosulfate Related Literature
-
Chuan-Ming Hong,Fei-Fei Zou,Xin Zhuang,Zhen Luo,Zheng-Qiang Liu,Li-Qing Ren,Qing-Hua Li,Tang-Lin Liu Org. Chem. Front. 2022 9 299
-
Chuan-Ming Hong,Xin Zhuang,Zhen Luo,Si-Qi Xiong,Zheng-Qiang Liu,Qing-Lin Li,Fei-Fei Zou,Qing-Hua Li,Tang-Lin Liu Org. Chem. Front. 2022 9 6547
-
Yu Ji,Shohana Islam,Haiyang Cui,Gaurao V. Dhoke,Mehdi D. Davari,Alan M. Mertens,Ulrich Schwaneberg Catal. Sci. Technol. 2020 10 2369
Additional information on Sodium picosulfate
Sodium Picosulfate (CAS No. 10040-45-6): A Comprehensive Overview in Modern Pharmaceutical Applications
Sodium picosulfate, chemically identified by the CAS number 10040-45-6, is a well-established compound with a rich history in pharmaceutical applications. This compound, characterized by its chemical formula Na₅SO₄·5H₂O, has garnered significant attention due to its multifaceted utility in medicine, particularly in the realms of laxative therapy and bowel preparation for medical procedures. The unique crystalline structure and solubility profile of sodium picosulfate contribute to its efficacy, making it a cornerstone in certain therapeutic protocols.
The mechanism of action of sodium picosulfate revolves around its ability to stimulate colonic motility and produce a cathartic effect. This is achieved through the release of sulfur compounds that stimulate the intestinal mucosa, leading to increased water and electrolyte secretion into the lumen. Consequently, this enhances bowel evacuation, making it an invaluable agent in pre-operative bowel preparation and diagnostic imaging procedures where a clean colon is essential.
In recent years, sodium picosulfate has been integrated into advanced pharmaceutical formulations designed to optimize patient outcomes. For instance, studies have demonstrated its efficacy when combined with other osmotic laxatives, such as polyethylene glycol, to enhance bowel cleansing in patients undergoing colonoscopy. This combination therapy not only improves the effectiveness of bowel preparation but also reduces the incidence of adverse effects, thereby improving patient comfort and compliance.
Moreover, the application of sodium picosulfate extends beyond routine clinical use. Emerging research highlights its potential role in managing chronic constipation and Irritable Bowel Syndrome (IBS). The compound's ability to modulate gut motility and secretion makes it a promising candidate for developing novel therapeutic strategies aimed at alleviating symptoms associated with these conditions. Clinical trials are ongoing to evaluate its long-term safety and efficacy in these settings.
The synthesis and purification of sodium picosulfate adhere to stringent pharmaceutical standards to ensure high purity and consistency. Advanced manufacturing techniques are employed to produce crystals of uniform size and solubility, which are critical for therapeutic efficacy. Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized to verify the compound's integrity throughout the production process.
Regulatory agencies worldwide have recognized the therapeutic value of sodium picosulfate, granting it approval for use in various formulations. However, as with any pharmaceutical agent, it is essential to adhere to recommended dosages and contraindications to mitigate potential risks. Healthcare professionals are advised to conduct thorough patient evaluations before prescribing sodium picosulfate to ensure optimal benefits and minimize adverse effects.
Recent advancements in drug delivery systems have opened new avenues for utilizing sodium picosulfate. Novel formulations such as delayed-release tablets and liquid suspensions have been developed to enhance patient convenience and improve therapeutic outcomes. These innovations aim to address common challenges associated with traditional oral laxatives, such as taste aversion and variable absorption rates.
The environmental impact of sodium picosulfate production and disposal is another critical consideration. Efforts are being made to optimize manufacturing processes to minimize waste generation and reduce environmental footprint. Additionally, research is focused on developing sustainable methods for recycling by-products generated during production, aligning with global initiatives toward green chemistry principles.
Future research directions for sodium picosulfate include exploring its potential role in gut microbiome modulation. Preliminary studies suggest that the compound may influence microbial composition within the colon, which could have implications for gut health and overall well-being. Further investigation into these mechanisms may unlock new therapeutic applications beyond traditional laxative therapy.
In conclusion, sodium picosulfate (CAS No. 10040-45-6) remains a vital compound in modern pharmaceuticals due to its proven efficacy and versatility in treating various gastrointestinal conditions. Ongoing research continues to uncover new applications and improve existing formulations, ensuring that this compound remains at the forefront of therapeutic innovation. As our understanding of gastrointestinal physiology evolves, so too will the applications of sodium picosulfate in enhancing patient care.
10040-45-6 (Sodium picosulfate) Related Products
- 108-75-8(2,4,6-Trimethylpyridine)
- 30223-92-8(Phenol,4-(2-aminoethyl)-, 1-(hydrogen sulfate))
- 27067-62-5(9H-Pyrido[3,4-b]indol-7-ol,1-methyl-, 7-(hydrogen sulfate))
- 24313-03-9(Ethanone,1-[8-(sulfooxy)-5-quinolinyl]-)
- 1307301-38-7(Sodium Picosulfate Monohydrate)
- 1779-49-3(Methyltriphenylphosphonium bromide)
- 532-32-1(Sodium benzoate)
- 138-24-9(N,N,N-Trimethylbenzenaminium chloride)
- 114991-27-4(1,4-Benzenediol,2,6-bis(1-methylethyl)-, 4-(hydrogen sulfate))
- 107467-08-3(4-Pyridinecarboxaldehyde,5-(hydroxymethyl)-2-methyl-3-(sulfooxy)-)

